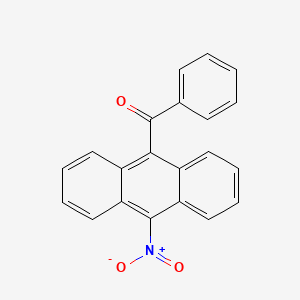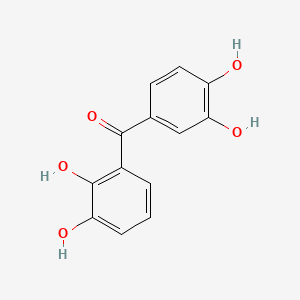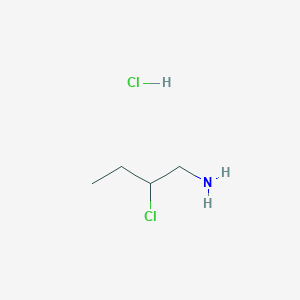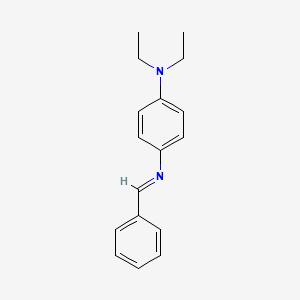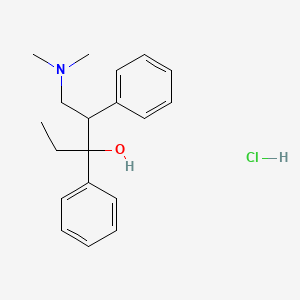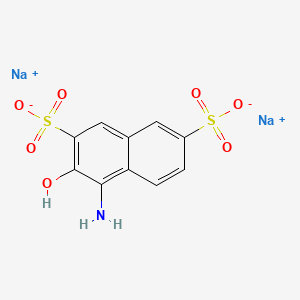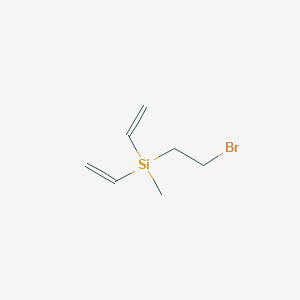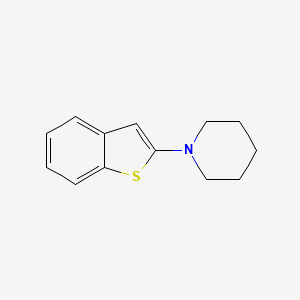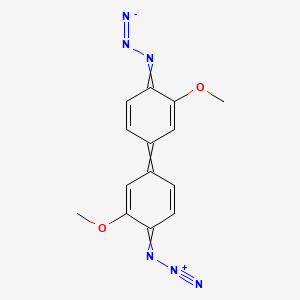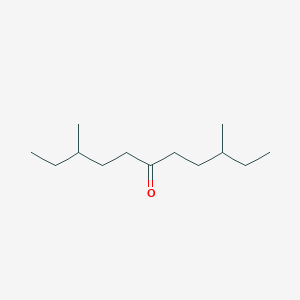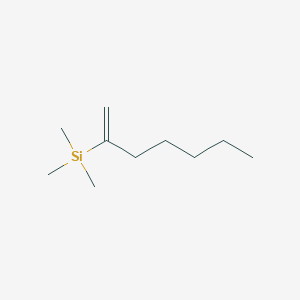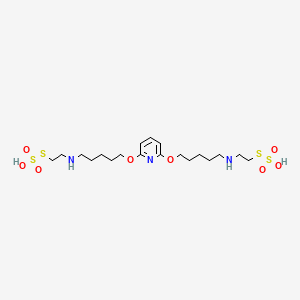
Ethanethiol, 2,2'-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is a complex organosulfur compound It is characterized by the presence of ethanethiol groups linked through a pyridine ring and oxypentamethyleneimino chains, with hydrogen sulfate ester groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) typically involves multi-step organic reactions. One common method includes the reaction of ethanethiol with pyridine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with oxypentamethyleneimino groups and hydrogen sulfate esters to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and yields. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The hydrogen sulfate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides or sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) involves its interaction with molecular targets through its thiol and ester groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol, 2,2’-thiobis-: A simpler thiol compound with similar reactivity but lacking the pyridine and oxypentamethyleneimino groups.
Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis-: Another related compound with disulfide linkages and hydroxyl groups.
Uniqueness
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse reactivity and applications, distinguishing it from simpler thiol compounds .
Propiedades
Número CAS |
41287-20-1 |
|---|---|
Fórmula molecular |
C19H35N3O8S4 |
Peso molecular |
561.8 g/mol |
Nombre IUPAC |
2,6-bis[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C19H35N3O8S4/c23-33(24,25)31-16-12-20-10-3-1-5-14-29-18-8-7-9-19(22-18)30-15-6-2-4-11-21-13-17-32-34(26,27)28/h7-9,20-21H,1-6,10-17H2,(H,23,24,25)(H,26,27,28) |
Clave InChI |
PBTJOTZZTRRCSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OCCCCCNCCSS(=O)(=O)O)OCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
